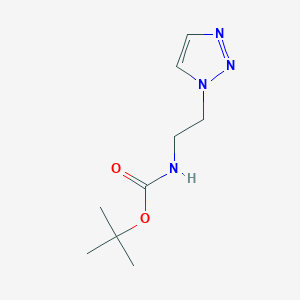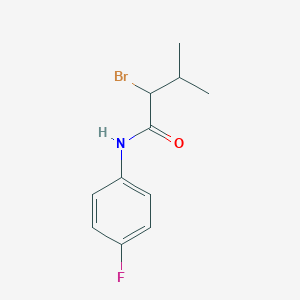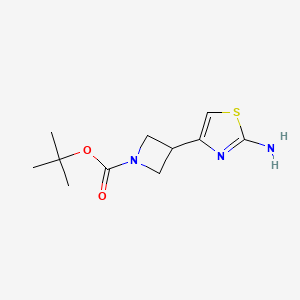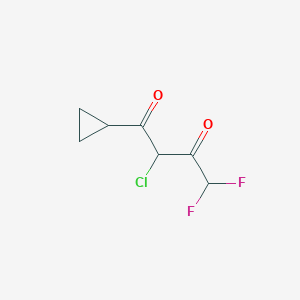
Tert-butyl-(2-(1H-1,2,3-Triazol-1-yl)ethyl)carbamat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2-(1H-1,2,3-triazol-1-YL)ethyl)carbamate is a compound that has garnered significant interest in the field of chemistry due to its unique structure and versatile applications. This compound is particularly notable for its role in click chemistry, specifically in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
Wissenschaftliche Forschungsanwendungen
Tert-butyl (2-(1H-1,2,3-triazol-1-YL)ethyl)carbamate has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Tert-butyl (2-(1H-1,2,3-triazol-1-YL)ethyl)carbamate, also known as BTTAA, is primarily used as a ligand in copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . The primary target of BTTAA is the copper (I) ion, which plays a crucial role in the CuAAC reaction .
Mode of Action
BTTAA interacts with its target, the copper (I) ion, to catalyze the azide-alkyne cycloaddition reaction . This interaction accelerates the reaction rates and suppresses cell cytotoxicity . The biocompatibility and fast kinetics of BTTAA are advancements from water-insoluble TBTA and are desirable for bioconjugation in diverse chemical biology experiments .
Biochemical Pathways
The primary biochemical pathway affected by BTTAA is the CuAAC reaction . This reaction is a type of click chemistry, a term used to describe reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high yields . The CuAAC reaction, catalyzed by BTTAA, is used for biomolecular labeling .
Pharmacokinetics
Its water-soluble nature suggests that it may have good bioavailability .
Result of Action
The result of BTTAA’s action is the acceleration of the CuAAC reaction rates and suppression of cell cytotoxicity . This makes it a valuable tool in bioconjugation, enabling the attachment of various functional groups to biomolecules .
Action Environment
The action of BTTAA is influenced by environmental factors such as temperature and pH . It is typically stored at a temperature of 2-8°C
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(1H-1,2,3-triazol-1-YL)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate azide and alkyne under copper(I) catalysis. The reaction conditions often include the use of a copper(I) source, such as copper sulfate or copper(I) bromide, and a reducing agent like sodium ascorbate . The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or water at room temperature.
Industrial Production Methods
While specific industrial production methods for tert-butyl (2-(1H-1,2,3-triazol-1-YL)ethyl)carbamate are not extensively documented, the principles of click chemistry and the use of efficient catalytic systems suggest that large-scale synthesis would follow similar protocols to those used in laboratory settings, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (2-(1H-1,2,3-triazol-1-YL)ethyl)carbamate primarily undergoes click chemistry reactions, particularly CuAAC. This reaction is highly efficient and selective, forming 1,2,3-triazoles with high yields .
Common Reagents and Conditions
The common reagents used in these reactions include copper(I) catalysts, azides, and alkynes. The reaction conditions are typically mild, often performed at room temperature in aqueous or organic solvents .
Major Products
The major products formed from these reactions are 1,2,3-triazoles, which are valuable intermediates in various chemical and pharmaceutical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BTTAA (2-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): Another copper click-chemistry ligand with similar applications.
BTTES (3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid): A water-soluble ligand for CuAAC reactions.
Uniqueness
Tert-butyl (2-(1H-1,2,3-triazol-1-YL)ethyl)carbamate is unique due to its high efficiency and selectivity in CuAAC reactions, as well as its biocompatibility, which makes it suitable for a wide range of applications in chemistry, biology, and medicine .
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(triazol-1-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)10-4-6-13-7-5-11-12-13/h5,7H,4,6H2,1-3H3,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOPCXLAOJFJIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=CN=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-({4-[(7-Fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2538917.png)


![(E)-2-amino-N-phenyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2538920.png)
amino}benzoic acid](/img/structure/B2538923.png)
![[2-(2-Acetylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2538924.png)
![3-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2538925.png)
![4-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2538927.png)
![N-[4-(Cyclopropylmethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2538929.png)
![(2E)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}-3-phenylprop-2-enamide](/img/structure/B2538932.png)
![Methyl 3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-6-carboxylate;hydrochloride](/img/structure/B2538933.png)

![Tert-butyl N-[3-(6-aminopyridin-2-YL)propyl]carbamate](/img/structure/B2538939.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2538940.png)
